Product packaging for Dodecyl benzenesulfonate(Cat. No.:CAS No. 121734-15-4)

Dodecyl benzenesulfonate

Cat. No.: B1634072
CAS No.: 121734-15-4
M. Wt: 326.5 g/mol
InChI Key: YRIUSKIDOIARQF-UHFFFAOYSA-N
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Description

Dodecyl benzenesulfonate is a useful research compound. Its molecular formula is C18H30O3S and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3S B1634072 Dodecyl benzenesulfonate CAS No. 121734-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIUSKIDOIARQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153351
Record name Dodecyl benzenesulfonate
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Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121734-15-4, 1886-81-3
Record name Dodecyl benzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, dodecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyl benzenesulfonate
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Record name Dodecyl benzenesulphonate
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Significance of Dodecylbenzenesulfonate Within Surfactant Chemistry Research

Dodecylbenzenesulfonate is a quintessential example of a surfactant, a molecule with a dual chemical nature: a hydrophilic (water-attracting) sulfonate head attached to a hydrophobic (water-repelling) dodecylbenzene (B1670861) tail. This amphiphilic structure is the basis for its profound significance in surfactant chemistry research, where it serves as a model compound for studying fundamental interfacial phenomena.

Research has extensively focused on its ability to drastically reduce the surface tension of water, a key characteristic of surfactants. chemicalbook.comchemicalbook.com This property underpins its excellent wetting, dispersing, emulsifying, and foaming capabilities, which have been thoroughly characterized in scientific literature. chemicalbook.compcc.eu Scientists have investigated how its molecular structure, including the length and branching of the alkyl chain, influences these properties. chemicalbook.com

A significant area of academic inquiry has been the self-assembly of dodecylbenzenesulfonate molecules in solution. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules spontaneously form aggregates called micelles. beloit.edu The determination and study of the CMC of SDBS under various conditions (e.g., temperature, presence of additives) is a classic research topic, providing insights into the thermodynamics of micellization, including the enthalpy, entropy, and free energy of the process. sciengine.comtandfonline.com These studies are crucial for understanding how surfactants function in various applications, from detergency to drug delivery.

Furthermore, dodecylbenzenesulfonate is frequently used in research on more complex systems. For instance, its interaction with polymers to form polymer-surfactant complexes has been a subject of study. It is also a key component in the formulation of microemulsions, which are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. chemicalbook.com In the petrochemical industry, research has explored its use in enhanced oil recovery, where its ability to reduce interfacial tension between oil and water can help mobilize crude oil from reservoirs. mdpi.com

Contextual Overview of Dodecylbenzenesulfonate As an Environmental Research Subject

The widespread use of dodecylbenzenesulfonate in household and industrial cleaning products has inevitably led to its release into the environment, making it a major subject of environmental research. oup.comhibiscuspublisher.com Initially, the focus was on branched-chain dodecylbenzenesulfonate, which proved to be poorly biodegradable, leading to significant foaming in rivers and wastewater treatment plants. usda.gov This environmental persistence prompted a shift in the 1960s to linear alkylbenzene sulfonates (LAS), including linear dodecylbenzenesulfonate, which are more readily biodegradable. usda.govcabidigitallibrary.org

Despite its improved biodegradability, the environmental fate and effects of linear dodecylbenzenesulfonate remain a significant area of study. Research focuses on its biodegradation pathways, identifying the intermediate products and the microorganisms capable of breaking it down. hibiscuspublisher.comnih.gov Studies have shown that the primary degradation involves the oxidation of the alkyl chain, followed by the cleavage of the benzene (B151609) ring, eventually leading to carbon dioxide, water, and sulfate. cabidigitallibrary.orgnih.gov

The ecotoxicological effects of dodecylbenzenesulfonate on aquatic organisms are another critical research area. Studies have investigated its toxicity to various species, such as the midge Chironomus riparius and zebrafish (Danio rerio), examining effects on survival, growth, and reproduction. oup.comresearchgate.net This research helps in establishing environmental risk assessments and safe concentration levels in aquatic ecosystems. researchgate.net

Consequently, a large body of research is dedicated to developing effective methods for removing dodecylbenzenesulfonate from water and wastewater. These studies explore various techniques, including adsorption onto materials like activated carbon, advanced oxidation processes such as ozonation, and phytoremediation using aquatic plants. cabidigitallibrary.orgscience.gov

Evolution of Research Perspectives on Dodecylbenzenesulfonate

Advanced Sulfonation Reactions for Dodecyl Benzenesulfonate (B1194179) Synthesis

The industrial production of dodecylbenzenesulfonate hinges on the sulfonation of dodecylbenzene, a classic electrophilic aromatic substitution reaction. alfa-chemistry.comcosoonchem.comwikipedia.org The process aims to attach a sulfonic acid group (-SO₃H) to the phenyl ring of dodecylbenzene, which is then neutralized to yield the sulfonate salt. wikipedia.org

Reaction Pathway Design and Mechanism Studies

The sulfonation of dodecylbenzene is fundamentally an electrophilic substitution on the benzene (B151609) ring. alfa-chemistry.com The reaction typically proceeds in two main steps. Initially, an electrophilic species, generated from the sulfonating agent, attacks the aromatic ring to form a σ-complex, also known as an arenium ion. alfa-chemistry.com Subsequently, a base present in the reaction mixture removes a proton from the σ-complex, leading to the formation of dodecylbenzenesulfonic acid. alfa-chemistry.com

The most common sulfonating agents are sulfur trioxide (SO₃), concentrated sulfuric acid (H₂SO₄), and chlorosulfonic acid (ClSO₃H). alfa-chemistry.comcosoonchem.com When sulfur trioxide is used, it acts as a potent electrophile. The reaction mechanism is believed to be second order with respect to sulfur trioxide, suggesting the involvement of two molecules of SO₃, possibly in the form of the dimer S₂O₆, as the active sulfonating species. uwindsor.ca

Optimization of Sulfonation Conditions (e.g., Temperature, Reagent Ratios, Dilution Media)

The optimization of reaction conditions is critical for maximizing the yield and purity of dodecylbenzenesulfonic acid while minimizing side reactions. Key parameters that are controlled include temperature, the molar ratio of reactants, and the use of dilution media. cosoonchem.comchemicalbook.com

Temperature: Sulfonation is a highly exothermic reaction, and effective temperature control is crucial. mdpi.com For sulfonation with sulfuric acid, the temperature is typically maintained below 40°C during the addition of the acid and then raised to 60-70°C for a couple of hours to complete the reaction. alfa-chemistry.com When using sulfur trioxide, the reaction temperature is often controlled at a lower range, for instance, between 25°C and 30°C, to manage the high reactivity and prevent unwanted by-products. cosoonchem.com In microreactor systems, temperatures around 52°C to 56°C have been found to be optimal for achieving high conversion rates. mdpi.comresearchgate.net

Reagent Ratios: The molar ratio of the sulfonating agent to dodecylbenzene significantly influences the reaction outcome. With sulfur trioxide, a molar ratio of SO₃ to dodecylbenzene of approximately 1.03-1.05:1 is commonly used to ensure complete conversion of the alkylbenzene. cosoonchem.com In some optimized processes, particularly in microreactors, ratios up to 1.3:1 have been shown to yield excellent results, with product yields reaching 99.78 mol%. researchgate.net

Dilution Media: Due to the high reactivity of sulfur trioxide, it is often diluted to control the reaction rate and dissipate heat effectively. alfa-chemistry.com Dry air is frequently used to dilute gaseous SO₃ to a concentration of 3-5%. cosoonchem.com Inert solvents like 1,2-dichloroethane (B1671644) can also be employed as a reaction medium, which aids in temperature control and facilitates mixing. uwindsor.cagoogle.com

Table 1: Optimized Sulfonation Conditions for Dodecyl Benzenesulfonate Synthesis

Parameter Sulfuric Acid Method Sulfur Trioxide Method Microreactor (SO₃) Method
Temperature <40°C (addition), 60-70°C (reaction) alfa-chemistry.com 25-30°C cosoonchem.com 52-56°C mdpi.comresearchgate.net
Reagent Ratio (Sulfonating Agent:Dodecylbenzene) Excess H₂SO₄ alfa-chemistry.com 1.03-1.05:1 cosoonchem.com ~1.3:1 researchgate.net
Dilution Media Not applicable Dry Air (for gaseous SO₃) cosoonchem.com, 1,2-dichloroethane uwindsor.ca 1,2-dichloroethane google.com
Reaction Time ~2 hours alfa-chemistry.com Rapid, followed by aging researchgate.net As low as 2.5 seconds (residence time) researchgate.net

Investigation of Side Reactions and By-product Formation

Several side reactions can occur during the sulfonation of dodecylbenzene, leading to the formation of impurities that can affect the quality of the final product. The primary side reactions include the formation of sulfones and polysulfonic acids. alfa-chemistry.comuwindsor.ca

Sulfone Formation: The formation of sulfones is a significant side reaction, particularly when using strong sulfonating agents like sulfur trioxide at elevated temperatures or with prolonged reaction times. alfa-chemistry.comuwindsor.ca The sulfone by-product is formed when a molecule of dodecylbenzenesulfonic acid reacts with another molecule of dodecylbenzene. The amount of sulfone produced is typically around 1%. alfa-chemistry.com Strategies to minimize sulfone formation include maintaining a low reaction temperature and adding inhibitors such as sodium toluenesulfonate. alfa-chemistry.com

Polysulfonation: The introduction of more than one sulfonic acid group onto the benzene ring, known as polysulfonation, is another possible side reaction. uwindsor.ca This is more pronounced in polycyclic aromatic compounds but can also occur in the sulfonation of dodecylbenzene under harsh conditions. uwindsor.ca

Other by-products can include unreacted dodecylbenzene and sulfuric acid if it is used as the sulfonating agent. cosoonchem.com Modern production processes, particularly those utilizing film reactors and computer control, can achieve very high conversion rates (over 98%), minimizing the levels of these impurities. unido.org

Synthesis of this compound-Derived Complexes and Functional Materials

The anionic nature of the this compound (DBS) headgroup allows it to form complexes with metal ions. This property has been explored to create novel functional materials with specific structural and chemical characteristics.

Preparation of Metal-Dodecyl Benzenesulfonate Complexes

Metal-dodecyl benzenesulfonate complexes are typically synthesized through an ion exchange reaction. nih.gov This involves reacting a salt of the desired metal with a this compound salt, often sodium this compound (SDBS). For instance, complexes with multivalent ions such as iron(III), aluminum(III), and vanadium have been prepared using this method. nih.gov

In a typical synthesis of an iron(III)-dodecyl benzenesulfonate complex, an aqueous solution of iron(III) chloride (FeCl₃) is reacted with a solution of sodium this compound. bohrium.comresearchgate.net The resulting complex often precipitates from the solution and can be isolated for further characterization.

Characterization of Complex Structure and Bonding (e.g., Octahedral Geometry, Bidentate Ligands)

The structural characterization of these metal-DBS complexes reveals interesting coordination chemistry. Spectroscopic and analytical techniques are employed to elucidate the geometry around the metal center and the nature of the bonding.

A detailed study of an iron(III) complex with this compound, [Fe(SDB)₃]·11H₂O, has shown that the iron(III) ion is in an octahedral coordination environment. bohrium.comresearchgate.netajol.info In this complex, each iron(III) ion is coordinated to three this compound ligands. bohrium.comresearchgate.net

Further investigation into the bonding reveals that the this compound anion acts as a bidentate ligand . bohrium.comresearchgate.netajol.info The iron(III) ion is bonded to two oxygen atoms from the sulfonate group of each ligand. researchgate.net This bidentate coordination is a key feature of the complex's structure. The formation of the Fe-O bond is confirmed by spectroscopic analysis, such as FT-IR. researchgate.net The resulting complex exhibits a distinct structure where the hydrophilic sulfonate head is coordinated to the metal ion, while the hydrophobic dodecyl chains extend outwards. researchgate.net Similar complexation behavior has been observed with other metals like zinc. acs.org

Table 2: Characterization of an Iron(III)-Dodecyl Benzenesulfonate Complex

Property Finding Reference
Formula [Fe(SDB)₃]·11H₂O bohrium.comresearchgate.netajol.info
Metal Ion Iron(III) bohrium.comresearchgate.net
Coordination Geometry Octahedral bohrium.comresearchgate.netajol.info
Ligand This compound (SDB) bohrium.comresearchgate.net
Ligand Type Bidentate bohrium.comresearchgate.netajol.info
Bonding Fe(III) is bonded to two oxygen atoms of each sulfonate group. researchgate.net
Studies on Optic and Magnetic Properties of Complexes

Research into the complexation of this compound has revealed interesting optical and magnetic behaviors. An iron(III) complex derived from sodium dodecyl benzene sulfonate (SDBS) has been synthesized and characterized, yielding a compound with the formula [Fe(SDB)₃]·11H₂O. bohrium.comresearchgate.netajol.info In this complex, the iron(III) ion is in an octahedral geometry, linked to three bidentate sulfonate ligands. bohrium.comresearchgate.net

The optical properties, studied through UV-Vis spectroscopy, show bands in the electronic spectrum that are characteristic of fully allowed ligand-to-metal charge transfer (LMCT) transitions. bohrium.comresearchgate.net Magnetic property analysis conducted at room temperature using a vibrating sample magnetometer (VSM) indicates that the [Fe(SDB)₃] complex exhibits antiferromagnetic behavior, which is attributed to the anti-alignment of the magnetic moments of the Fe³⁺ ions. bohrium.comresearchgate.netajol.info

Table 1: Properties of the Fe(III)-Dodecyl Benzenesulfonate Complex Click on headers to sort

PropertyObservationTechniqueReference
Chemical Formula[Fe(SDB)₃]·11H₂OSynthesis & Elemental Analysis researchgate.net
Coordination GeometryOctahedralStructural Study bohrium.comresearchgate.net
Optical PropertyLigand-to-metal charge transfer (LMCT) bandsUV-Vis Spectroscopy researchgate.net
Magnetic BehaviorAntiferromagneticVSM Analysis researchgate.netajol.info

Furthermore, this compound has been utilized in studies involving lanthanide ions, where it influences their luminescence properties. science.govnih.gov In systems containing europium(III) (Eu³⁺), the presence of dodecylbenzenesulfonate as an anionic surfactant in micellar form can lead to a significant enhancement of the lanthanide's characteristic fluorescence. science.govnih.gov This phenomenon, known as co-luminescence, occurs because the surfactant micelles provide an organized microenvironment that facilitates efficient energy transfer to the lanthanide ion, thereby increasing its emission intensity. science.govnih.gov

Development of Surfactant-Based Ion Exchangers

This compound is a key component in the development of novel surfactant-based ion exchangers. These materials combine the properties of the surfactant with an inorganic matrix, leading to enhanced ion exchange capabilities compared to the inorganic component alone. deswater.comresearchgate.net The incorporation of surfactant molecules into an inorganic structure can improve the ion exchange capacity and selectivity for certain metal ions. deswater.comresearchgate.net

Organo-Inorganic Composite Synthesis

The synthesis of these advanced ion exchangers involves creating organo-inorganic composites. A notable example is the preparation of sodium dodecyl benzene sulfonate-tin(IV) phosphate (B84403) (SDBS-SnP), a fibrous cation exchanger. deswater.comresearchgate.net This material is synthesized by combining the surfactant (SDBS) with the inorganic constituents, tin(IV) chloride and phosphoric acid. deswater.comresearchgate.net Similarly, composites have been prepared using cerium(IV) phosphate as the inorganic framework (SDBS-CeP). researchgate.net The general method involves the dropwise addition of a metal salt solution to a mixture of orthophosphoric acid and the surfactant under controlled conditions. researchgate.net The resulting material is an amorphous, fibrous composite that integrates the surfactant into the inorganic phosphate matrix. deswater.comresearchgate.net

Ion Exchange Property Investigation (e.g., Capacity, Elution, Thermal Behavior)

The ion exchange properties of these this compound-based composites have been thoroughly investigated, demonstrating their effectiveness.

Ion Exchange Capacity: The introduction of SDBS into the tin(IV) phosphate matrix significantly enhances its ion exchange capacity. The SDBS-SnP composite shows an ion exchange capacity of 2.20 milliequivalents of Na⁺ per gram (meq/g), a notable improvement over the 1.50 meq/g for pure tin(IV) phosphate. deswater.comresearchgate.net This enhancement is attributed to the presence of the surfactant molecules within the composite structure. deswater.com

Elution Behavior: Studies on the elution of H⁺ ions from an SDBS-SnP column have determined the optimal conditions for regeneration. It was found that a 1.0 M solution of sodium nitrate (B79036) (NaNO₃) is the most effective concentration for the complete removal of H⁺ ions, requiring a volume of 160 mL for the process. deswater.comresearchgate.net

Thermal Behavior: The thermal stability of the SDBS-SnP ion exchanger is a critical property for its practical application. The material demonstrates good thermal resistance, retaining more than 95% of its initial ion exchange capacity after being heated at 100°C for one hour. deswater.comresearchgate.net Thermogravimetric analysis (TGA) shows the material is stable until around 285°C, after which decomposition begins. researchgate.netdeswater.com

Table 2: Ion Exchange Properties of SDBS-SnP Composite Click on headers to sort

PropertyFindingReference
Ion Exchange Capacity (for Na⁺)2.20 meq/g deswater.comresearchgate.net
Optimal Eluent Concentration1.0 M NaNO₃ deswater.comresearchgate.net
Required Eluent Volume (for H⁺)160 mL deswater.com
Thermal StabilityRetains >95% capacity after 1 hour at 100°C deswater.comresearchgate.net

Biodegradation Mechanisms and Pathways of this compound

The environmental fate of this compound is largely dictated by microbial degradation, a key process in its removal from aquatic and terrestrial systems. nih.gov

Microorganisms, including bacteria and algae, are the primary drivers of this compound (DBS) degradation in the environment. nih.gov The freshwater green alga, Chlorella vulgaris, has been a subject of study for its capability to biodegrade this widely used surfactant. nih.govrsc.org Studies have demonstrated that C. vulgaris can effectively degrade DBS. rsc.orgresearchgate.net The degradation process is often investigated by introducing DBS into a culture of C. vulgaris and monitoring the changes in its concentration and the formation of intermediate products over time using techniques like electrospray ionization mass spectrometry (ESI-MS). nih.govrsc.org The presence of C. vulgaris has been shown to accelerate the degradation of other organic pollutants as well, sometimes involving reactive oxygen species (ROS) in the process. nih.gov

The biodegradation of this compound by Chlorella vulgaris proceeds through the formation of several intermediate products. nih.govrsc.org A key initial step involves the oxidation of the terminal end of the long aliphatic chain to a carboxyl group. nih.gov This leads to the formation of novel intermediate products, including 4-sodium sulfophenyldodecanoate acid and its shorter-chain homologs. nih.govrsc.org These intermediates have been identified and characterized using mass spectrometry, which detects new ion peaks corresponding to the degradation products as the process unfolds. nih.gov

For instance, in one study, new ion peaks at m/z 355.15869, 299.09473, 271.06379, 243.03234, 215.00125, and 171.13848 appeared after 6 to 12 hours of degradation by C. vulgaris, indicating the formation of various macromolecular degraded products. nih.gov The final product of this aliphatic chain shortening process is identified as formic acid sulfonate. nih.gov Subsequent degradation steps involve the breakdown of the aromatic ring. nih.gov

Table 1: Intermediate Products Detected During this compound Degradation by Chlorella vulgaris

Intermediate ProductDetected m/z valueReference
4-sodium sulfophenyldodecanoate acidNot specified nih.govrsc.org
Homologs of 4-sodium sulfophenyldodecanoate acidNot specified nih.govrsc.org
Macromolecular degraded product355.15869 nih.gov
Macromolecular degraded product299.09473 nih.gov
Macromolecular degraded product271.06379 nih.gov
Macromolecular degraded product243.03234 nih.gov
Macromolecular degraded product215.00125 nih.gov
Formic acid sulfonateNot specified nih.gov
Benzoic acidNot specified nih.gov
Acetic acidNot specified nih.gov
Succinic acidNot specified nih.gov

Based on the identification of intermediate products, a multi-step degradation mechanism for this compound by Chlorella vulgaris has been proposed. nih.govrsc.org This process can be broadly categorized into three main stages:

Chain-Shorting Oxidation : The initial attack occurs at the terminal end of the dodecyl (aliphatic) chain. nih.gov This long chain is oxidized to form a carboxyl group, which is then progressively shortened, likely through a β-oxidation process, cleaving off two-carbon fragments at a time. nih.govhibiscuspublisher.com This leads to the formation of sulfophenyl carboxylates (SPCs) with varying chain lengths. ijpest.com

Ring-Opening Oxidation : Once the aliphatic chain is significantly shortened, the benzene ring becomes susceptible to attack. nih.govrsc.org The final product of the chain-shorting phase, formic acid sulfonate, is desulfonated to yield benzoic acid. nih.gov The benzene ring is then epoxidized and opened, breaking down into smaller organic acids such as acetic acid and succinic acid. nih.gov

Small Molecule Degradation : The simpler organic acids produced from the ring-opening are further metabolized by the microorganisms. nih.gov Ultimately, the this compound molecule is mineralized into inorganic small molecules, such as carbon dioxide and water. nih.gov

The rate and extent of this compound biodegradation are influenced by several environmental and operational factors. researchgate.netresearchgate.netufrgs.br

Concentration : The initial concentration of the surfactant plays a crucial role. Below the critical micelle concentration (CMC), the rate of degradation has been observed to increase linearly with concentration. publish.csiro.au Above the CMC, the degradation rate continues to increase, but at a much slower pace. publish.csiro.au Kinetic models have shown that at low concentrations, the degradation often follows pseudo-first-order kinetics, while at higher concentrations, a second-order model may be more descriptive. researchgate.net

pH : The pH of the medium can affect both the microbial activity and the chemical state of the surfactant. For adsorption processes, which can be a precursor to biodegradation, a lower pH can increase the hydrophobic bonds between the surfactant and a surface, while a higher pH might be more favorable for certain microbial interactions. ufrgs.brresearchgate.net

Temperature : Temperature affects microbial metabolic rates. Studies have tested biodegradation at different temperatures, such as 5°C and 20°C, to understand its effect on kinetics. nih.gov

Table 2: Factors Affecting this compound Biodegradation

FactorEffect on BiodegradationReference
Initial ConcentrationDegradation rate increases with concentration, but the rate of increase slows above the Critical Micelle Concentration (CMC). publish.csiro.au
pHAffects surface interactions and microbial activity; lower pH can increase hydrophobic bonding. ufrgs.brresearchgate.net
TemperatureInfluences the rate of microbial metabolism and degradation kinetics. nih.gov
Electrolytes (e.g., NaCl)Can accelerate the process and increase adsorption capacity. researchgate.net
Nutrients (Carbon, Nitrogen)Can significantly improve the biodegradation rate in mixed microbial cultures. hibiscuspublisher.com

Environmental Partitioning and Migration Dynamics

Once released into the environment, dodecylbenzenesulfonate is subject to various partitioning and transport processes that dictate its ultimate fate and distribution. Its presence is primarily concentrated in soil and surface water compartments. europa.eu After use, these surfactants are commonly discharged into sewage systems, from which they are dispersed into the environment via effluent discharge into surface waters or through the application of sewage sludge to agricultural lands. usda.gov

The mobility and partitioning of dodecylbenzenesulfonate are strongly influenced by its sorption to soil and sediment. nih.gov A key parameter used to estimate this partitioning is the organic carbon-water (B12546825) partition coefficient (Koc). The estimated log Koc for sodium dodecylbenzenesulfonate is 2.0092, which corresponds to a Koc value of 102.1. europa.eu This value suggests that the compound is expected to have very high mobility in soil. europa.eu However, the actual sorption is a complex process influenced by multiple factors.

Sorption of linear alkylbenzene sulfonates (the class to which dodecylbenzenesulfonate belongs) onto sediments is governed by both hydrophobic and electrostatic interactions. acs.org The process is affected by:

Organic Carbon Content: The distribution ratio of the surfactant often correlates with the organic carbon content (foc) of the sediments. acs.org

Clay Minerals: Sorption can occur through interactions with clay minerals, such as montmorillonite, especially in sediments with low organic carbon. researchgate.netresearchgate.net The presence of certain cations, like Ca²⁺, can significantly enhance sorption onto clays (B1170129), primarily through precipitation. nih.govresearchgate.net

pH and Salinity: Sorption is favorably influenced by decreased pH and increased salinity. researchgate.netacs.org

Due to its surface-active properties, dodecylbenzenesulfonate can also influence the transport of other environmental contaminants. For example, it can be adsorbed onto microplastics, altering their surface characteristics and potentially affecting their migration capacity in terrestrial and aquatic systems. eeer.org While the compound is mobile, significant releases are often localized, and it may not migrate long distances from the source in high concentrations. santos.com

Table 3: Environmental Partitioning Parameters for Dodecylbenzenesulfonate This table is interactive. You can sort and filter the data.

Parameter Value Implication Reference
log Kow 1.96 Low potential for bioaccumulation europa.eu
log Koc 2.0092 High mobility in soil europa.eu
Henry's Law Constant 6.29E-08 atm-m³/mole Not expected to volatilize from moist soil or water europa.eu

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
Dodecylbenzenesulfonate DBS
Sodium Dodecylbenzenesulfonate SDBS, Na-C12 LAS
Calcium Ca²⁺
Hydrogen Peroxide H₂O₂
Hydrochloric Acid HCl
Montmorillonite N/A
Dodecyl Benzene Sulfonic Acid DBSA
Sodium Dodecyl Sulfonic Acid DSA
Sodium Dodecyl Sulfonate DSNS

Advanced Degradation and Remediation Technologies

Catalytic Degradation Approaches for Dodecyl Benzenesulfonate (B1194179) Removal

Catalytic degradation processes offer a promising avenue for the effective removal of dodecyl benzenesulfonate from water sources. These technologies utilize catalysts to accelerate the chemical breakdown of the surfactant molecule.

Heterogeneous Fenton-like Processes

Heterogeneous Fenton-like reactions have emerged as a robust method for the degradation of sodium this compound (SDBS). scientific.net These processes utilize solid catalysts to activate hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals that effectively mineralize the surfactant. scientific.netscientific.net One of the key advantages of this approach is the reusability of the catalyst and the potential to operate over a wide pH range, avoiding the secondary pollution associated with homogeneous Fenton reactions. scientific.netmdpi.com

Catalyst Design and Performance Evaluation (e.g., Fe(III)/ATP, Fe₂O₃/ATP)

The design of the catalyst is crucial for the efficiency of the heterogeneous Fenton-like process. Attapulgite (B1143926) (ATP), a natural clay mineral, has been successfully used as a support for iron-based catalysts due to its two-dimensional layered and rod-like structure. scientific.netnih.gov Two notable examples are Fe(III)/ATP and Fe₂O₃/ATP catalysts. scientific.netresearchgate.net

Research has shown that these ATP-based catalysts exhibit higher activity and stability in the mineralization of SDBS compared to unsupported Fe₂O₃. scientific.netresearchgate.net The incorporation of ATP enhances the degradation ratio and improves the utilization of H₂O₂. scientific.net Comparative studies have demonstrated that the degradation of SDBS is significantly higher in the presence of an Fe₂O₃/ATP catalyst and H₂O₂ than with either component alone, confirming the catalytic role of the Fe₂O₃/ATP system. scientific.net Furthermore, the performance of these catalysts is comparable to homogeneous Fenton reactions but with the added benefits of catalyst reusability and the absence of secondary pollutants. scientific.net The synergistic effects of co-catalysts like CuO and CeO₂ with Fe₂O₃/ATP have also been investigated, showing enhanced degradation of organic pollutants. nih.gov

Table 1: Performance of Different Heterogeneous Fenton-like Catalysts in SDBS Degradation

Catalyst Key Findings Reference
Fe(III)/ATP Showed high catalytic activity for SDBS degradation. scientific.netresearchgate.net
Fe₂O₃/ATP Exhibited higher activity and stability in SDBS mineralization compared to Fe₂O₃ alone. The degradation ratio was enhanced with the incorporation of ATP. scientific.netscientific.net
Fe₂O₃/RGO-ATP Demonstrated excellent ability for the catalytic degradation of ciprofloxacin, suggesting potential for other persistent organic pollutants. mdpi.com
CuO–Fe₂O₃/ATP & CeO₂–Fe₂O₃/ATP Showed excellent assist-catalytic performances with over 95% decolorization of Methylene (B1212753) Blue within 10 minutes. nih.gov
Optimization of Reaction Parameters (e.g., pH, H₂O₂ Dosage, Temperature)

The efficiency of the heterogeneous Fenton-like process for SDBS degradation is influenced by several key reaction parameters, including pH, hydrogen peroxide dosage, and temperature. scientific.netijcce.ac.ir

pH: The pH of the solution plays a critical role. While some systems operate effectively over a broad pH range (2-10), acidic conditions are often optimal. researchgate.netresearchgate.net For instance, the degradation of SDBS using an Fe₂O₃/ATP catalyst was found to be efficient across a wide pH range. researchgate.net However, for other Fenton-like systems, the highest degradation rates for organic pollutants were observed under acidic conditions. nih.gov

Hydrogen Peroxide (H₂O₂) Dosage: The concentration of H₂O₂ is a crucial factor. An increase in H₂O₂ concentration generally leads to a higher degradation ratio of SDBS. scientific.netijcce.ac.ir However, an excessive amount of H₂O₂ can have a scavenging effect on the hydroxyl radicals, thus an optimal dosage is necessary for maximum efficiency. upc.edu

Temperature: The reaction temperature also affects the degradation rate. An increase in temperature typically enhances the reactivity of the system, leading to a higher SDBS degradation ratio. scientific.netresearchgate.net

Catalyst Dosage: The amount of catalyst used is another important parameter. Increasing the catalyst dosage generally increases the degradation efficiency up to a certain point, beyond which the effect may plateau. nih.gov

Response surface methodology (RSM) has been employed to optimize these parameters for the degradation of SDBS, with studies showing that pH and reaction time are the most significant factors affecting SDBS removal and Chemical Oxygen Demand (COD) reduction, respectively. researchgate.net

Photocatalytic Oxidation (e.g., TiO₂, TiO₂-Cu₂O, TiO₂-bentonite systems)

Photocatalytic oxidation represents another effective advanced oxidation process for the degradation of this compound. jwent.net This technology utilizes semiconductor materials, most notably titanium dioxide (TiO₂), which, upon irradiation with light of appropriate wavelength, generate electron-hole pairs that lead to the formation of highly reactive oxygen species capable of breaking down organic pollutants. scispace.comirost.ir

Influence of Catalyst Composition and Structure

The composition and structure of the photocatalyst are critical determinants of its efficiency. While TiO₂ is a widely used photocatalyst due to its high activity, chemical stability, and low cost, its performance can be enhanced through various modifications. jwent.nettudelft.nl

TiO₂-Bentonite Systems: To overcome the difficulty of recovering fine TiO₂ particles after treatment, TiO₂ can be supported on materials like bentonite (B74815). researchgate.net TiO₂-bentonite composites have shown higher efficiency in SDBS removal under natural sunlight compared to TiO₂ alone. researchgate.net The method of preparing the TiO₂-bentonite, such as the acid used, can also influence its effectiveness. scientific.net

TiO₂-Cu₂O Systems: Coupling TiO₂ with other semiconductors like cuprous oxide (Cu₂O) can improve its photocatalytic activity, particularly under visible light. thegoodscentscompany.comcityu.edu.hk The TiO₂-Cu₂O heterostructure can enhance the separation of photogenerated electron-hole pairs, thereby increasing the efficiency of the degradation process. dntb.gov.ua

Other Modifications: Doping TiO₂ with non-metals or other metals can also alter its electronic and optical properties, leading to improved photocatalytic performance. irost.ir The phase composition of TiO₂, such as the ratio of anatase to rutile, also plays a significant role in its photocatalytic activity. acs.org

Table 2: Research Findings on Photocatalytic Degradation of this compound

Catalyst System Key Research Findings Reference
TiO₂ Achieved over 93% conversion of SDBS in about 120 minutes under UV-C light. Optimal conditions were a catalyst concentration of about 10 ppm and a pH of about 3. researchgate.net
TiO₂ Maximum degradation of Linear Alkylbenzene Sulfonate (LAS) was obtained at an acidic pH and a TiO₂ concentration of 50 mg/L. who.int
TiO₂-bentonite Removal efficiency of SDBS was higher than with TiO₂ alone under natural sunlight. The optimal pH for SDBS degradation was found to be in the range of 6-8. researchgate.netscientific.net
TiO₂-Cu₂O Showed effective degradation of dodecyl-benzenesulfonate under visible light irradiation. thegoodscentscompany.comdntb.gov.ua
Organo-bentonite/Co₃O₄ Demonstrated high photocatalytic performance for the removal of organic dyes under visible light. acs.org
Effects of Irradiation Conditions (e.g., UV, Visible, Solar)

The type and intensity of the light source significantly impact the photocatalytic degradation of this compound.

UV Irradiation: UV light is commonly used to activate TiO₂-based photocatalysts. researchgate.netijcce.ac.ir Studies have shown that UV irradiation in the presence of TiO₂ is effective for the degradation of DBS. scispace.com The combination of UV light with H₂O₂ has also been shown to be a potent method for DBS destruction. scispace.comijcce.ac.ir

Visible and Solar Light: A key area of research is the development of photocatalysts that can be activated by visible light, which constitutes a larger portion of the solar spectrum. thegoodscentscompany.com Systems like TiO₂-Cu₂O have been specifically designed for visible light degradation of this compound. thegoodscentscompany.comdntb.gov.ua The use of natural sunlight as a light source for TiO₂-bentonite systems has also proven to be effective. researchgate.net A combination of UV and solar light can further enhance the degradation of DBS in a TiO₂ process. scispace.comijcce.ac.ir

The efficiency of the photocatalytic process is also influenced by other factors such as the initial concentration of the pollutant, the pH of the solution, and the presence of other substances in the water that can act as radical scavengers. who.intdeswater.com

Synergistic Catalytic Systems for Enhanced Degradation

Synergistic catalytic systems have shown significant promise in enhancing the degradation of dodecylbenzenesulfonate. These systems often combine different catalytic processes to achieve a higher degree of mineralization than would be possible with individual treatments.

One notable example is the use of a Fenton-like system involving zerovalent iron (ZVI). Research has demonstrated that a ternary system of Fe²⁺/Fe⁰/H₂O₂ can achieve approximately 90% mineralization of sodium dodecylbenzene (B1670861) sulfonate (SDBS) within 15 minutes across a pH range of 3.0 to 6.5. tandfonline.com In this system, the presence of a small amount of Fe²⁺ (0.5–1.7 mM) creates a synergistic effect that promotes iron recycling and accelerates SDBS degradation. tandfonline.com The degradation kinetics, however, can be limited by the rate of Fe²⁺ dissolution from the ZVI surfaces. tandfonline.com This Fenton-like process has also proven effective for treating synthetic greywater, achieving 90% Total Organic Carbon (TOC) removal in the first 10 minutes. tandfonline.com

Another approach involves the use of attapulgite (ATP)-based catalysts. Two types of these catalysts, Fe(III)/ATP and Fe₂O₃/ATP, have demonstrated higher activity and stability in the mineralization of SDBS compared to a simple Fe₂O₃/H₂O₂ system. researchgate.net The enhanced degradation is attributed to the excellent assistant catalytic ability of ATP. researchgate.net

The combination of sonolysis and photocatalysis also exhibits a synergistic effect. While sonolysis is effective for the initial breakdown of chlorinated aromatic compounds, complete mineralization can be difficult. acs.org Photocatalysis, conversely, is effective for complete mineralization but can lead to the buildup of intermediate products. acs.org By combining high-frequency sonolysis with photocatalysis, researchers have achieved faster and more complete mineralization without the accumulation of toxic intermediates. acs.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive hydroxyl radicals (HO•) to oxidize a wide range of organic pollutants.

Ozonation and O₃-Based Systems

Ozonation has been investigated for the removal of sodium dodecylbenzenesulfonate (NaDBS). The degradation rate is significantly influenced by pH, with faster rates observed at higher pH levels, such as pH 10, in the absence of hydroxyl radical scavengers. acs.org The reactivity of SDBS with ozone itself is relatively low (kinetic constant, k(O₃) = 3.68 M⁻¹s⁻¹), but its reactivity with hydroxyl radicals is extremely high (k(OH) = 1.16 x 10¹⁰ M⁻¹s⁻¹). acs.orgnih.gov This indicates that the degradation is primarily driven by hydroxyl radicals.

To enhance the generation of these radicals, ozone is often combined with other agents. O₃/H₂O₂ and O₃/activated carbon systems are considered promising AOPs for SDBS removal. nih.gov The combination of ozone with powdered activated carbon (PAC) has been shown to significantly increase the rate of SDBS removal due to both adsorption on the carbon surface and the transformation of dissolved ozone into hydroxyl radicals. researchgate.net In the first 5 minutes of treatment, catalytic ozonation with activated carbon achieved a 54.2% removal of SDBS, compared to only 17% for ozonation alone and 12.2% for adsorption by activated carbon alone. nih.gov

Combining UV irradiation with ozonation also proves more efficient than either process individually, with at least a twofold increase in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) reductions. researchgate.net The synergistic effect is particularly pronounced with medium-pressure UV irradiation. researchgate.net A VUV/O₃ system has demonstrated a mineralization rate of 50.37%, significantly higher than VUV (10.63%) or O₃ (29.60%) alone, with HO• identified as the main reactive radical. mdpi.com

Treatment SystemKey FindingsReference
OzonationDegradation rate is faster at higher pH (e.g., pH 10). acs.org
OzonationLow reactivity with ozone (k(O₃) = 3.68 M⁻¹s⁻¹), high reactivity with hydroxyl radicals (k(OH) = 1.16 x 10¹⁰ M⁻¹s⁻¹). acs.orgnih.gov
O₃/Activated CarbonIncreased SDBS removal rate due to adsorption and hydroxyl radical generation. researchgate.net
UV/OzonationMore efficient than individual processes, especially with medium-pressure UV. researchgate.net
VUV/O₃Achieved 50.37% mineralization, with HO• as the primary reactive species. mdpi.com

Ultrasonic Irradiation-Induced Degradation

Ultrasonic irradiation, or sonolysis, is another AOP that utilizes acoustic cavitation to degrade pollutants. The process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals.

Studies have shown that 20 kHz ultrasound can effectively degrade SDBS, with up to 80% conversion achieved after 120 minutes of sonication at 125 W and 30°C. nih.gov However, complete mineralization is challenging, with only about 20-25% of the initial organic carbon being converted to carbon dioxide. nih.gov

The efficiency of ultrasonic degradation of SDBS is influenced by several operational parameters. nih.gov Degradation rates have been found to increase with increasing power and decreasing temperature and initial solute concentration. nih.govresearchgate.net Lower frequencies, such as 20 kHz, are generally more effective for degradation than higher frequencies. nih.govcdnsciencepub.com The rate of degradation also increases with an increase in ultrasonic power. scirp.org

ParameterEffect on SDBS DegradationReference
Frequency Decreasing frequency enhances degradation. nih.gov
Power Increasing power enhances degradation. nih.gov
Temperature Decreasing temperature enhances degradation. nih.gov
Initial Concentration Decreasing initial concentration enhances degradation. nih.gov

The degradation of SDBS through ultrasonic irradiation primarily occurs through radical reactions. nih.gov These reactions are thought to take place predominantly at the bubble-liquid interface and, to a lesser extent, in the bulk liquid. nih.govresearchgate.net The use of radical scavengers, such as 1-butanol (B46404) and potassium bromide, has confirmed the role of hydroxyl radicals in the degradation process. nih.govnih.gov The addition of Fe²⁺, either alone or in conjunction with H₂O₂ (Fenton's reagent), has been shown to have a positive effect on the degradation of SDBS. nih.govresearchgate.net

Hybrid Electrocoagulation/Flotation and Photocatalytic Systems

Hybrid systems that combine electrocoagulation/flotation with photocatalysis have emerged as a highly effective method for removing SDBS from water.

In one study, a hybrid system was developed using meshed, mono-polar stainless steel electrodes for electrocoagulation/flotation, followed by a photocatalytic step with nano-TiO₂ particles. jwent.net The electrocoagulation/flotation system alone, at a pH of 8 and an initial SDBS concentration of 750 mg/L, achieved 93.54% SDBS removal and 90% COD removal after 60 minutes. jwent.netjwent.net The photocatalytic system alone, at a pH of around 8 and an initial SDBS concentration of 300 mg/L with 0.5 mg/L of nano-TiO₂, achieved 98.7% SDBS removal and 95% COD removal over 48 hours. jwent.netjwent.net

Treatment SystemSDBS Removal EfficiencyCOD Removal EfficiencyTreatment TimeReference
Electrocoagulation/Flotation93.54%90%60 minutes jwent.netjwent.net
Photocatalytic (nano-TiO₂)98.7%95%48 hours jwent.netjwent.net
Hybrid EC/Flotation & Photocatalytic99%96.27%12 minutes (EC) + Photocatalysis jwent.netjwent.net

Novel Adsorbent Development for this compound Removal

The remediation of water sources contaminated with anionic surfactants like dodecylbenzenesulfonate necessitates the development of effective and specialized adsorbent materials. Research has focused on creating novel adsorbents that exhibit high removal efficiency, favorable kinetics, and significant adsorption capacities. This section details the advancements in several categories of these materials.

Chitosan (B1678972), a biopolymer derived from chitin, has garnered attention as a promising adsorbent for sodium dodecylbenzenesulfonate (SDBS) due to its low toxicity and reactive amino and hydroxyl groups. Current time information in Bangalore, IN. Studies have demonstrated the effectiveness of chitosan in removing SDBS from aqueous solutions.

In one study, crosslinked chitosan films were utilized for the aqueous removal of SDBS. nih.gov The research found that the adsorption process was influenced by several factors, including contact time, pH, crosslinker concentration, and the dose of the adsorbent. nih.gov The maximum adsorption of SDBS was achieved at a pH of 2 after a contact time of 180 minutes. nih.gov Kinetic modeling of the experimental data revealed that the adsorption process followed a pseudo-second-order kinetic model, and a notably high adsorption capacity of 714 mg/g was reported for the crosslinked chitosan films. nih.gov Another investigation using chitosan as an adsorbent for SDBS ions from aqueous solutions reported a maximum removal efficiency of 97.3% under optimal conditions at a pH of 4. nih.gov

The efficiency of chitosan-based adsorbents can be influenced by various modifications and the presence of other substances. For instance, the modification of chitosan can alter its structural properties and surface area, which in turn affects its adsorption capabilities. Current time information in Bangalore, IN. Furthermore, the presence of inorganic cations in the solution can also impact the efficiency of the adsorption process. nih.gov

Interactive Table: Performance of Chitosan-Based Adsorbents for SDBS Removal

Adsorbent Type Optimal pH Contact Time (min) Maximum Adsorption Capacity (mg/g) Removal Efficiency (%) Citation
Crosslinked Chitosan Films 2 180 714 - nih.gov
Chitosan 4 - - 97.3 nih.gov
Quaternary Ammonium-Modified Paper Fibers (Cellulose-based, for comparison) 7 180 - 97.6 (at 1.5 g dosage) dphen1.com

Fly ash, a byproduct of coal combustion, has been investigated as a low-cost adsorbent for the removal of sodium dodecylbenzenesulfonate (SDBS). Its utility stems from its availability and potential for modification to enhance its adsorptive properties.

Research on unmodified fly ash demonstrated its capability to adsorb SDBS. One study found that at optimal conditions of pH 2 and a temperature of 25°C, a maximum adsorption capacity of 6.83 mg/g was achieved with an adsorbent dosage of 10 g/L and a contact time of 5 hours. selcuk.edu.tr The adsorption process was found to follow a pseudo-second-order kinetic model and fit the Langmuir isotherm model, suggesting a chemisorption mechanism with monolayer coverage. selcuk.edu.tr In another study, a fly ash based geopolymer (FAGP) was developed and showed a significantly higher maximum adsorption capacity of 714.3 mg/g under optimal conditions of pH 2, a contact time of 180 minutes, and an adsorbent dosage of 1 g/L. neliti.com This suggests that geopolymerization can greatly enhance the adsorption performance of fly ash.

Modification of fly ash has been shown to further improve its effectiveness. A study exploring bagasse fly ash (FA) and a modified version (MFA), treated with TiO2 in NaOH, revealed a substantial increase in adsorption capacity. neliti.com The raw bagasse fly ash had a maximum adsorption capacity of 156.00 mg/g, while the modified fly ash exhibited a capacity of 231.48 mg/g. neliti.com This enhancement was attributed to an increase in surface area and crystallinity following the modification process. neliti.com Both adsorption processes followed pseudo-second-order kinetics and the Langmuir isotherm model, with the thermodynamic analysis indicating an endothermic and spontaneous process. neliti.com

Interactive Table: Adsorption of SDBS by Fly Ash and Modified Fly Ash

Adsorbent Type Optimal pH Contact Time Maximum Adsorption Capacity (mg/g) Kinetic Model Isotherm Model Citation
Fly Ash 2 5 hours 6.83 Pseudo-second-order Langmuir selcuk.edu.tr
Fly Ash Based Geopolymer (FAGP) 2 180 min 714.3 Pseudo-second-order Langmuir neliti.com
Bagasse Fly Ash (FA) - - 156.00 Pseudo-second-order Langmuir neliti.com
Modified Bagasse Fly Ash (MFA) - - 231.48 Pseudo-second-order Langmuir neliti.com

Calixarenes, a class of macrocyclic compounds, are recognized for their ability to form host-guest complexes and have been explored as adsorbents for various pollutants. psu.edu Their rigid, pre-organized cavities allow for selective binding of guest molecules. psu.edu

A specific study focused on the adsorption of sodium dodecylbenzene sulfonate (DBS) using an adsorbent synthesized from C–3,4–dimethoxyphenylcalix researchgate.netresorcinarene triphenylphosphonium chloride (CRP). researchgate.net The research determined the optimal conditions for DBS adsorption to be a pH of 8, a contact time of 120 minutes, and an initial DBS concentration of 40 mg/L. researchgate.net Under these conditions, the maximum adsorption capacity of the CRP adsorbent was found to be 12.93 mg/g. researchgate.net The adsorption process was described by a pseudo-second-order kinetic model and the Langmuir adsorption isotherm, indicating a chemisorption mechanism occurring in a monolayer. researchgate.net

Another approach involved the use of dodecylbenzene sulfonate (DBS) itself to modify an adsorbent. Aminopropyl-functionalized mesoporous silica (B1680970) was modified with DBS to create a DBS-aminopropyl-silica adsorbent. This modified material showed an enhanced adsorption capacity for certain dyes compared to the non-DBS-modified version, highlighting the potential of using DBS to functionalize surfaces for specific remediation applications. researchgate.net

Interactive Table: Performance of Calixarene-Based Adsorbents for Dodecylbenzenesulfonate Removal

Adsorbent Optimal pH Optimal Contact Time Optimal Initial Concentration Maximum Adsorption Capacity Adsorption Mechanism Citation
C–3,4–dimethoxyphenylcalix researchgate.netresorcinarene triphenylphosphonium chloride (CRP) 8 120 min 40 mg/L 12.93 mg/g Chemisorption, monolayer researchgate.net

Tannins, which are natural polyphenolic compounds, have been investigated as effective coagulants for the removal of pollutants from water. Their chemical structure allows for modification to enhance their coagulation and flocculation capabilities.

A novel tannin-based coagulant, referred to as CDF, was developed by cationizing tannins from black wattle using diethanolamine (B148213) and formaldehyde. psu.edu This coagulant demonstrated high efficiency in removing sodium dodecylbenzene sulfonate (SDBS). psu.edu At a relatively low dosage of approximately 100 mg/L, CDF was able to remove over 70% of the surfactant from an initial concentration of about 100 mg/L. psu.edu The process was not significantly affected by temperature and was effective over a wide pH range. psu.edu

Another tannin-based coagulant and flocculant, Tanfloc, derived from a chemically modified tannin extract of Acacia mearnsii de Wild, also proved to be efficient. researchgate.net It achieved around 70% removal of SDBS at a dosage of 150 mg/L. researchgate.net In this case, pH was found to have a negative influence on the surfactant removal. researchgate.net Similarly, a coagulant named SilvaFLOC, a chemically modified tannin extract from Schinopsis balansae (Quebracho), achieved approximately 80% SDBS removal at a dosage of 300 mg/L. researchgate.net The optimal pH for this process was determined to be 5.8. researchgate.net The synthesis of these coagulants often follows a Mannich reaction, which results in a cationic product capable of destabilizing anionic compounds like SDBS. mun.ca

Interactive Table: Efficacy of Tannin-Based Coagulants for SDBS Removal

Coagulant Name Source Material Optimal Dosage Removal Efficiency (%) Optimal pH Citation
CDF Black Wattle Tannin ~100 mg/L >70 Wide range psu.edu
Tanfloc Acacia mearnsii de Wild Tannin 150 mg/L ~70 Lower pH favored researchgate.net
SilvaFLOC Schinopsis balansae Tannin 300 mg/L ~80 5.8 researchgate.net

Ion exchange is a well-established technology for water purification and has been effectively applied to the removal of sodium dodecylbenzenesulfonate (SDBS). The process relies on the use of ion exchange resins that can selectively capture anionic surfactant molecules from aqueous solutions.

The efficiency of SDBS removal through ion exchange is dependent on the type of resin used. A study comparing several anion-exchange resins found that their effectiveness, based on exchange capacity, followed the order: MIEX® > SBW > A400 > A200 > A100. researchgate.net The dose of the ion-exchange resin is another critical parameter, with an increase in the resin dose leading to a significant improvement in the quality of the treated solution. researchgate.net

Research has also explored the synthesis of novel ion exchange materials. A cation exchanger based on sodium dodecyl benzene (B151609) sulphonate and tin (IV) phosphate (B84403) (SDBS-SnP) was synthesized and found to have an improved ion exchange capacity of 2.20 milliequivalents of Na+ ions per gram of material. While this material was primarily tested for the removal of heavy metal cations, its synthesis incorporates the dodecyl benzene sulphonate structure, indicating the versatility of this compound in developing new functional materials for water treatment. In systems containing both metal ions and surfactants, such as acidic effluents with Cu(II) and sodium dodecylbenzenesulfonate, specialized ion exchangers like Lewatit MonoPlus TP220 have shown high removal efficiency for the metal ions, demonstrating the complexity and potential for targeted separations in mixed waste streams.

Interactive Table: Performance of Ion Exchangers for Surfactant Removal

Ion Exchanger Type Target Pollutant(s) Key Finding Citation
Anion-exchange resins (MIEX®, SBW, A400, A200, A100) Sodium Dodecylbenzenesulfonate (SDBS) Removal efficiency depends on resin type and dose. MIEX® showed the highest exchange capacity. researchgate.net
SDBS-based tin (IV) phosphate (SDBS-SnP) Heavy metal cations (Cu2+, Cd2+, Pb2+, Hg2+) A novel cation exchanger synthesized with SDBS, showing an ion exchange capacity of 2.20 meq/g.
Lewatit MonoPlus TP220 Cu(II) in the presence of Sodium Dodecylbenzenesulfonate High removal efficiency (≈100%) for Cu(II) from solutions containing the surfactant.

Spectroscopic and Chromatographic Analytical Methodologies for Research

Mass Spectrometry-Based Characterization and Detection (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry (MS) is a powerful tool for the analysis of dodecylbenzenesulfonate, offering high sensitivity and structural information. researchgate.net Electrospray ionization (ESI) is a particularly suitable soft ionization technique for DBS, as it allows the analysis of nonvolatile and thermally labile molecules. rsc.org

In typical applications, ESI-MS is operated in the negative ion detection mode to analyze the anionic nature of the dodecylbenzenesulfonate molecule. rsc.org The analysis readily identifies the deprotonated molecule [M-H]⁻, which for 4-dodecylbenzenesulfonic acid appears at a mass-to-charge ratio (m/z) of 325.18. rsc.orgresearchgate.net This technique is instrumental in studying the biodegradation of DBS, where researchers can track the disappearance of the parent compound and identify various intermediate degradation products in complex environmental matrices like water. rsc.org

Tandem mass spectrometry (MS/MS or MS²) further enhances the identification of DBS. rsc.org By selecting the parent ion (m/z 325.18) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For example, MS² spectra of the deprotonated DBS ion show significant fragments at m/z 183.01, corresponding to the loss of a C₁₀H₂₂ molecule, and m/z 197.03, from the loss of a C₉H₂₀ molecule. rsc.org These fragmentation patterns provide a high degree of confidence in the identification of the compound.

In some applications, paired-ion electrospray ionization (PIESI) has been developed to enhance detection. nih.gov This method uses dicationic ion-pairing reagents to form a complex with the anionic DBS, allowing for sensitive detection in the positive ion mode of the mass spectrometer. nih.gov Furthermore, DBS itself has been employed as a low-cost additive in liquid chromatography-mass spectrometry (LC-MS/MS) methods to prevent the non-specific binding and adsorptive losses of other unrelated analytes, thereby improving their recovery and quantification. nih.gov

Table 1: ESI-MS Parameters and Key Ions for Dodecylbenzenesulfonate Analysis

ParameterValue/DescriptionSource(s)
Ionization Mode Negative Ion Electrospray (ESI) rsc.org
Precursor Ion (M-H)⁻ m/z 325.18 rsc.orgresearchgate.net
MS² Fragmentation Mode Collision-Induced Dissociation (CID) rsc.org
Key Fragment Ion 1 m/z 183.01 ([DBS–C₁₀H₂₂–Na]⁻) rsc.org
Key Fragment Ion 2 m/z 197.03 ([DBS–C₉H₂₀–Na]⁻) rsc.org
Alternative Method Paired-Ion ESI (PIESI) for positive mode detection nih.gov

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used, simple, and cost-effective method for the quantitative determination of anionic surfactants like dodecylbenzenesulfonate in aqueous solutions. nih.govnih.gov The principle of this method is not based on the direct absorbance of the DBS molecule, but rather on the formation of a colored complex with a cationic dye, which can then be measured. nih.govundana.ac.id This technique is frequently applied to analyze DBS concentrations in environmental water samples and biological matrices. nih.govresearchgate.net

The quantification of dodecylbenzenesulfonate via spectrophotometry relies on the formation of an ion pair between the anionic sulfonate head of the DBS molecule and a large cationic dye molecule. undana.ac.iddoaj.org This interaction creates a colored complex that is typically extracted from the aqueous phase into a non-polar organic solvent, such as chloroform (B151607) or toluene, for analysis. udistrital.edu.cojwent.net The intensity of the color in the organic phase is proportional to the concentration of the anionic surfactant.

Several cationic dyes are used for this purpose:

Methylene (B1212753) Blue: This is one of the most common reagents, forming a blue-colored ion-pair complex with DBS. undana.ac.idresearchgate.net The method is often referred to as the Methylene Blue Active Substances (MBAS) assay. researchgate.net

Acridine (B1665455) Orange: This dye forms an ion pair with DBS that can be analyzed spectrophotometrically. researchgate.netdoaj.org The complex is extracted and its absorbance is measured at a specific wavelength. jwent.net

Other Dyes: Brilliant Green nih.gov and Malachite Green undana.ac.id have also been successfully used as ion-pairing agents for the spectrophotometric determination of DBS.

To ensure the accuracy, sensitivity, and reproducibility of the spectrophotometric method, several experimental parameters must be optimized. nih.gov These conditions vary depending on the specific dye used.

Key parameters for optimization include:

pH: The pH of the aqueous solution is critical as it affects the charge of both the dye and the sulfonate group. For the Acridine Orange method, an acidic pH of 2.97 has been reported as optimal. researchgate.netuns.ac.id For the Malachite Green method, a pH of 5 was found to yield maximum absorbance. undana.ac.id

Wavelength of Maximum Absorbance (λmax): The absorbance of the extracted complex must be measured at its λmax for maximum sensitivity. For the DBS-Acridine Orange complex in toluene, the λmax is 467 nm. jwent.net In other systems, it has been identified at 499 nm or 537 nm. researchgate.netnih.gov The DBS-Methylene Blue complex in chloroform is typically measured around 650 nm, while the DBS-Malachite Green complex is measured at 623 nm. udistrital.edu.coundana.ac.id

Molar Ratio: The ratio of the dye to the surfactant can influence the efficiency of complex formation. A 2:1 molar ratio of dodecylbenzenesulfonate to Acridine Orange has been identified as optimal in certain studies. researchgate.netuns.ac.id

Extraction Solvent: The choice of the organic solvent for extracting the ion pair is important. Toluene is used for the Acridine Orange method, while chloroform is commonly used for the Methylene Blue method. udistrital.edu.cojwent.net

Shaking Time and Temperature: Adequate shaking time is necessary to ensure complete extraction of the ion-pair complex into the organic phase. nih.gov

Table 2: Optimized Conditions for Spectrophotometric Analysis of Dodecylbenzenesulfonate

Ion-Pairing DyeOptimal pHSolventWavelength (λmax)Source(s)
Acridine Orange 2.97Ethanol/Toluene499 nm / 467 nm researchgate.netjwent.netuns.ac.id
Methylene Blue ~10.5 (initial)Chloroform~650 nm udistrital.edu.co
Malachite Green 5Chloroform623 nm undana.ac.id
Brilliant Green AcidicNot specified627 nm nih.gov

Advanced Characterization Techniques for Materials and Processes

Beyond quantification and detection in solutions, other analytical methods are crucial for studying dodecylbenzenesulfonate in the context of materials science, particularly when it is used as a modifier for clays (B1170129), polymers, and other substrates.

X-Ray Diffraction (XRD) is a primary technique used to investigate the structural changes in layered materials upon interaction with dodecylbenzenesulfonate. It is particularly valuable for determining whether the surfactant molecules have intercalated into the interlayer spaces of materials like clays (e.g., montmorillonite) and layered double hydroxides (LDHs). nih.govrsc.org

When DBS intercalates, it pushes the layers of the host material apart, resulting in an increase in the interlayer spacing (d-spacing). This change is directly observable in the XRD pattern as a shift of the (001) diffraction peak to a lower 2θ angle. mdpi.com For example, studies have shown that the intercalation of DBS into sepiolite (B1149698) expanded the d₀₀₁ value from 1.04 nm to 1.92 nm, confirming the entry of DBS molecules into the interlayer. mdpi.com Conversely, some studies have found no significant intercalation of DBS into Ca²⁺-montmorillonite, suggesting that the interaction was primarily a surface precipitation rather than intercalation. nih.gov XRD is also used to characterize the degree of order or crystallinity in materials, such as polypyrrole films, that are synthesized in the presence of SDBS, which can act as a doping agent and influence the final structure. iaea.org

Inductively Coupled Plasma (ICP) spectrometry, including ICP-Mass Spectrometry (ICP-MS) and ICP-Emission Spectroscopy (ICP-ES), is not used for the direct analysis of the organic dodecylbenzenesulfonate molecule. Instead, it is a highly sensitive technique for elemental analysis. science.gov

In research involving dodecylbenzenesulfonate, ICP is employed to quantify the concentration of specific elements, typically metals, within a sample. For instance, in studies on the synthesis of zinc-iron layered double hydroxides (LDHs) intercalated with DBS, ICP is used to determine the precise ratio of zinc to iron in the final material. science.gov Similarly, when studying the adsorption of DBS onto materials, ICP can be used to analyze cations (like Ca²⁺) that may be released from a sorbent via ion exchange during the adsorption process. nih.gov It is also used to determine the concentration of metal ions in solution before and after treatment with adsorbent resins designed to remove compounds like SDBS. mdpi.com

Method Validation for Environmental Sample Analysis

The accurate determination of dodecyl benzenesulfonate (B1194179) in environmental matrices requires robust and validated analytical methods. Method validation ensures that the analytical procedure is suitable for its intended purpose by assessing various performance characteristics, including linearity, sensitivity, precision, and accuracy. undana.ac.idscielo.br Such validation is crucial for monitoring the presence of this surfactant in samples like wastewater and biological tissues. undana.ac.idscielo.br

One validated method for analyzing dodecyl benzene (B151609) sulfonate (DBS) in catfish tissue involves extraction followed by spectrophotometric analysis using methylene blue. undana.ac.id The validation parameters demonstrated the method's reliability. undana.ac.idresearchgate.net Similarly, a high-performance liquid chromatography (HPLC) method for determining linear alkylbenzene sulfonate (LAS), of which dodecylbenzene (B1670861) sulfonic acid-sodium salt is a standard, in wastewater from anaerobic reactors has also been developed and validated. scielo.br

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is often expressed by the coefficient of determination (R²). For the catfish analysis, an R² of 0.99 was achieved. undana.ac.idresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scielo.br For DBS in catfish, the LOD and LOQ were found to be 2.93 µg/g and 9.75 µg/g, respectively. undana.ac.id

Precision: The closeness of agreement between independent test results. It is typically expressed as the relative standard deviation (RSD). The precision for the catfish analysis was excellent, with an RSD of 0.14-1.38%. undana.ac.idresearchgate.net

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. For the catfish method, the accuracy was high, with a percent recovery in the range of 82-110%. undana.ac.idresearchgate.net

Table 6: Validation Parameters for Dodecyl Benzenesulfonate Analysis in Catfish

ParameterValueReference
Linearity (R²)0.99 undana.ac.idresearchgate.net
Limit of Detection (LOD)2.93 µg/g undana.ac.id
Limit of Quantification (LOQ)9.75 µg/g undana.ac.id
Precision (RSD)0.14 - 1.38% undana.ac.idresearchgate.net
Accuracy (% Recovery)82 - 110% undana.ac.idresearchgate.net

Effective extraction is a critical first step in the analysis of this compound from complex environmental and biological samples. The goal is to isolate the analyte from the sample matrix before quantification. undana.ac.id Soxhlet extraction is a well-established and widely used technique for the extraction of organic micropollutants from solid samples. researchgate.net

This technique has been successfully applied to isolate sodium dodecyl benzene sulfonate (SDBS) from catfish tissue and other environmental samples like sediments. undana.ac.idresearchgate.netdoaj.org The process involves continuous solid-liquid extraction where the sample is placed in a thimble and repeatedly washed with a refluxing solvent. undana.ac.idresearchgate.net

In a validated method for analyzing SDBS in catfish, a two-step Soxhlet extraction procedure was employed. researchgate.net The sample was first extracted with n-hexane for 9 hours, followed by a second extraction with methanol (B129727) for 6 hours. undana.ac.idresearchgate.net This sequential use of solvents with different polarities helps to efficiently remove the surfactant from the tissue matrix. researchgate.net For sediment analysis, Soxhlet extraction has also been tested with different solvents and durations, such as using a methanol:acetone mixture for 8 to 16 hours, demonstrating its versatility. researchgate.net While effective, traditional Soxhlet extraction can be time-consuming and require significant volumes of organic solvents. researchgate.netrsc.org

Table 7: Soxhlet Extraction Parameters for this compound

Sample MatrixSolvent(s)Extraction TimeReference
Catfish Tissuen-Hexane9 hours undana.ac.idresearchgate.net
Methanol6 hours
SedimentsMethanol:Acetone (50:50)8 - 16 hours researchgate.net

Compound Index

Parameters of Validation (e.g., Linearity, Limit of Detection, Limit of Quantification, Precision, Sensitivity, Accuracy)

The validation of analytical methodologies is crucial for ensuring the reliability and applicability of these methods for the determination of dodecylbenzenesulfonate (DBS). This process involves the evaluation of several key parameters that collectively define the performance characteristics of the analytical technique.

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For the analysis of dodecylbenzenesulfonate, various studies have established the linearity of their respective methods. In a spectrophotometric method for analyzing DBS in catfish, a linearity of R² = 0.99 was achieved over a concentration range of 0.05 to 1.6 mg/L. researchgate.netresearchgate.netundana.ac.id Another spectrophotometric study using malachite green reported a linearity of R² = 0.999 with a linear equation of y = 1.095x + 0.0072. undana.ac.id Similarly, a method utilizing acridine orange for the determination of sodium dodecylbenzenesulfonate (SDBS) in catfish demonstrated good linearity with a correlation coefficient (r) of 0.998. researchgate.netuns.ac.id High-performance liquid chromatography (HPLC) methods also exhibit excellent linearity, with one study reporting correlation coefficients in the range of 0.998–0.999 for sulfonamides in the presence of SDBS. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a spectrophotometric method for DBS in catfish, the LOD and LOQ were found to be 2.93 mg/g and 9.75 mg/g, respectively. researchgate.netundana.ac.id Another spectrophotometric method using malachite green reported an LOD of 0.029 mg/L and an LOQ of 0.089 mg/L. undana.ac.id A UV-Vis spectrophotometry method with acridine orange established an LOD of 0.0343 mg/L and an LOQ of 0.104 mg/L. researchgate.netuns.ac.id In HPLC analysis, the LOD for linear dodecylbenzenesulfonate was determined to be 0.69 mg L⁻¹, with an LOQ of 2.30 mg L⁻¹. scielo.br A highly sensitive solid contact surfactant sensor demonstrated a detection limit of 2.6 × 10⁻⁷ M for DBS in water. rsc.org

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is commonly expressed as the relative standard deviation (RSD). A spectrophotometric method for DBS analysis in catfish showed a precision (RSD) ranging from 0.14% to 1.38%. researchgate.netundana.ac.id Another study using malachite green reported an RSD of 0.10-1.83%. undana.ac.id The precision for a method using acridine orange was found to be between 0.382% and 1.78%. researchgate.netuns.ac.id For HPLC methods, the repeatability was satisfactory, with RSD values in the range of 2.1-4.4%. nih.gov

Sensitivity

Sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. For spectrophotometric methods, it is often expressed as the molar extinction coefficient (ε). One such method for DBS analysis reported a sensitivity of 2.44 x 10⁵ L mol⁻¹ cm⁻¹. researchgate.netundana.ac.id Another spectrophotometric method using acridine orange showed a sensitivity of 4.64 x 10⁴ L mol⁻¹cm⁻¹. researchgate.netuns.ac.id A method utilizing malachite green demonstrated a high sensitivity with a molar extency value of 38.15 × 10⁴ L mol⁻¹ cm⁻¹. undana.ac.id An all-solid contact anionic surfactant sensor showed a sub-Nernstian response for dodecylbenzenesulfonate of 51.1 mV per decade of activity. rsc.org

Accuracy

Accuracy is the closeness of the analytical result to the true value and is often determined through recovery studies. In the analysis of DBS in catfish, a spectrophotometric method demonstrated an accuracy with a percent recovery in the range of 82-110%. researchgate.netundana.ac.id A similar method using acridine orange showed an accuracy of 82.11 - 100.3%. researchgate.netuns.ac.id Another spectrophotometric validation using malachite green reported a recovery of 80-92%. undana.ac.id A liquid chromatography-mass spectrometry (LC-MS/MS) method for a different analyte in the presence of sodium dodecylbenzenesulfonate to eliminate adsorptive losses reported recoveries higher than 87%. nih.gov

Table 1: Validation Parameters for Spectrophotometric Analysis of Dodecylbenzenesulfonate

Parameter Method Matrix Value Reference
Linearity (R²) Spectrophotometry (Methylene Blue) Catfish 0.99 researchgate.netundana.ac.id
Linearity (R²) Spectrophotometry (Malachite Green) Aqueous 0.999 undana.ac.id
Linearity (r) Spectrophotometry (Acridine Orange) Catfish 0.998 researchgate.netuns.ac.id
LOD Spectrophotometry (Methylene Blue) Catfish 2.93 mg/g researchgate.netundana.ac.id
LOQ Spectrophotometry (Methylene Blue) Catfish 9.75 mg/g researchgate.netundana.ac.id
LOD Spectrophotometry (Malachite Green) Aqueous 0.029 mg/L undana.ac.id
LOQ Spectrophotometry (Malachite Green) Aqueous 0.089 mg/L undana.ac.id
LOD Spectrophotometry (Acridine Orange) Catfish 0.0343 mg/L researchgate.netuns.ac.id
LOQ Spectrophotometry (Acridine Orange) Catfish 0.104 mg/L researchgate.netuns.ac.id
Precision (RSD) Spectrophotometry (Methylene Blue) Catfish 0.14-1.38% researchgate.netundana.ac.id
Precision (RSD) Spectrophotometry (Malachite Green) Aqueous 0.10-1.83% undana.ac.id
Precision (RSD) Spectrophotometry (Acridine Orange) Catfish 0.382-1.78% researchgate.netuns.ac.id
Sensitivity (ε) Spectrophotometry (Methylene Blue) Catfish 2.44 x 10⁵ L mol⁻¹ cm⁻¹ researchgate.netundana.ac.id
Sensitivity (ε) Spectrophotometry (Malachite Green) Aqueous 38.15 × 10⁴ L mol⁻¹ cm⁻¹ undana.ac.id
Sensitivity (ε) Spectrophotometry (Acridine Orange) Catfish 4.64 x 10⁴ L mol⁻¹cm⁻¹ researchgate.netuns.ac.id
Accuracy (% Recovery) Spectrophotometry (Methylene Blue) Catfish 82-110% researchgate.netundana.ac.id
Accuracy (% Recovery) Spectrophotometry (Malachite Green) Aqueous 80-92% undana.ac.id
Accuracy (% Recovery) Spectrophotometry (Acridine Orange) Catfish 82.11-100.3% researchgate.netuns.ac.id

Table 2: Validation Parameters for Chromatographic and Other Methods for Dodecylbenzenesulfonate Analysis

Parameter Method Matrix Value Reference
Linearity (r) HPLC Water 0.998-0.999 nih.gov
LOD HPLC Synthetic Substrate 0.69 mg L⁻¹ scielo.br
LOQ HPLC Synthetic Substrate 2.30 mg L⁻¹ scielo.br
LOD Solid Contact Sensor Water 2.6 × 10⁻⁷ M rsc.org
Precision (RSD) HPLC Water 2.1-4.4% nih.gov
Sensitivity (Response) Solid Contact Sensor Water 51.1 mV/decade rsc.org
Accuracy (% Recovery) LC-MS/MS Human Urine >87% nih.gov

Mechanistic Investigations of Chemical Interactions

Molecular Interactions in Micellar Systems

Dodecylbenzenesulfonate, a prominent anionic surfactant, exhibits complex molecular interactions in aqueous solutions, leading to the formation of self-assembled structures known as micelles. These interactions are fundamental to its function in various applications.

The formation of micelles by dodecylbenzenesulfonate in an aqueous medium is a spontaneous process driven by the amphiphilic nature of its molecules. Each molecule consists of a long hydrophobic alkylbenzene tail and a hydrophilic sulfonate head group. In dilute solutions, the surfactant exists as individual monomers. However, as the concentration increases to a specific point known as the critical micelle concentration (CMC), the monomers begin to aggregate to minimize the unfavorable contact between their hydrophobic tails and water molecules.

This self-assembly is governed by thermodynamics, where the decrease in free energy from the removal of hydrophobic chains from water outweighs the electrostatic repulsion between the anionic head groups. Initially, these aggregates are typically spherical. Further increases in surfactant concentration or the addition of electrolytes can promote the growth of these spherical micelles into larger, elongated, or wormlike structures. This growth occurs as more surfactant monomers incorporate into the existing micelles, altering their geometry to accommodate the increased volume. The transition from spherical to wormlike micelles is a key factor influencing the solution's physical properties.

The rheology of dodecylbenzenesulfonate solutions is intrinsically linked to the concentration and morphology of the micelles. Below the CMC, the solution's viscosity is nearly identical to that of water. Above the CMC, the formation of spherical micelles leads to a modest increase in viscosity.

A dramatic change in rheological behavior occurs with the transition to wormlike micelles. researchgate.net These long, flexible aggregates can entangle, forming a transient network structure similar to that in polymer solutions. researchgate.net This entanglement network causes a significant increase in the solution's dynamic viscosity by several orders of magnitude and imparts viscoelastic properties. researchgate.netslideshare.net Such viscoelastic solutions can be described by the Maxwell model, which characterizes materials that exhibit both viscous and elastic responses to deformation. researchgate.net The rheological properties, such as viscosity and elasticity, are sensitive to changes in temperature, surfactant concentration, and the presence of additives like salts or co-surfactants, which can influence the length and flexibility of the wormlike micelles. researchgate.net For instance, interactions between anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) and zwitterionic surfactants can lead to significant synergistic effects, forming robust wormlike micellar solutions. researchgate.net

Table 1: Factors Influencing Rheological Properties of Dodecylbenzenesulfonate Micellar Systems

Factor Effect on Micellar Structure Impact on Viscosity
Concentration Promotes growth from spherical to wormlike micelles above CMC. Significant increase as entangled networks form.
Temperature Can cause shortening of micelles. Typically leads to a decrease in viscosity. researchgate.net
Additives (Salts) Shields head group repulsion, promoting micellar growth. Can cause a substantial viscosity increase up to a maximum (the "salt curve"). researchgate.net
Co-surfactants Can induce synergistic growth of large wormlike micelles. Pronounced increase in viscosity and viscoelasticity. researchgate.net

Polymer-Surfactant Complexation Mechanisms (e.g., Dodecyl Benzenesulfonate (B1194179) with Polyvinylpyrrolidone)

The interaction between dodecylbenzenesulfonate and neutral polymers like Polyvinylpyrrolidone (PVP) in aqueous solutions is a well-documented phenomenon driven primarily by hydrophobic interactions. researchgate.netresearchgate.net This complexation leads to the formation of structured aggregates that significantly alter the physicochemical properties of the solution.

The interaction between Sodium Dodecylbenzenesulfonate (SDBS) and PVP does not begin at the surfactant's normal CMC. Instead, it commences at a lower concentration known as the critical aggregation concentration (cac) . researchgate.netresearchgate.netresearchgate.net At the cac, SDBS monomers start to adsorb onto and form aggregates along the PVP polymer chains. researchgate.netresearchgate.net This initial binding is energetically favorable because the polymer provides hydrophobic domains that are more accommodating to the surfactant tails than the aqueous environment.

As the SDBS concentration increases beyond the cac, more surfactant molecules bind to the polymer, leading to the growth of these polymer-bound aggregates. This process continues until the polymer chains become saturated with surfactant aggregates. This point is termed the polymer saturation point (psp) . researchgate.netresearchgate.netrsc.org Beyond the psp, the binding sites on the PVP are occupied, and any additional SDBS molecules will self-assemble into free micelles in the bulk solution, similar to how they would in a simple surfactant solution. researchgate.netscience.gov These characteristic concentrations, the cac and psp, can be identified experimentally by monitoring changes in solution properties like conductivity, viscosity, and fluorescence as a function of surfactant concentration. researchgate.netresearchgate.net

Table 2: Experimentally Determined Interaction Points for SDBS-PVP Systems at 25°C

PVP Concentration (g/L) Critical Aggregation Concentration (cac) (mmol/L) Polymer Saturation Point (psp) (mmol/L) Method of Determination
1.0 ~2.0 ~6.0 Conductivity, Viscosity, Fluorescence researchgate.netresearchgate.net
2.0 ~1.8 ~8.0 Conductivity, Viscosity, Fluorescence researchgate.netresearchgate.net
3.0 ~1.5 ~10.0 Conductivity, Viscosity, Fluorescence researchgate.netresearchgate.net

"Necklace and Bead" Model and Micelle-like Aggregate Formation

The structure of the complexes formed between SDBS and PVP is widely described by the "necklace and bead" model. researchgate.netresearchgate.net In this model, the flexible PVP polymer chain acts as the "necklace." The SDBS molecules aggregate into micelle-like clusters, which serve as the "beads," at various points along the polymer chain. researchgate.netresearchgate.net

The formation of these beads is driven mainly by the hydrophobic attraction between the alkyl tails of the SDBS molecules and hydrophobic sites on the PVP backbone. researchgate.net These polymer-bound aggregates are distinct from the free micelles that form above the psp. Microscopic evidence supports this model, showing surfactant micelles bound to single polymer chains. researchgate.netresearchgate.net This structure effectively creates a polyelectrolyte-like complex, where the anionic surfactant aggregates impart a charge onto the neutral polymer chain. rsc.org

The thermodynamics of the interaction between dodecylbenzenesulfonate and PVP can be quantitatively assessed using techniques like isothermal titration calorimetry (ITC). researchgate.net These studies provide insight into the driving forces of complexation by determining key thermodynamic parameters.

The standard Gibbs free energy of micellization (ΔG°m) is negative, indicating that the binding of the surfactant to the polymer and the subsequent formation of aggregates is a spontaneous process. researchgate.nettandfonline.com The process is typically characterized by a small enthalpy change (ΔH°m) and a large, positive entropy change (ΔS°m). researchgate.nettandfonline.com This thermodynamic signature confirms that the interaction is primarily entropy-driven, which is characteristic of the hydrophobic effect. The large positive entropy results from the release of structured water molecules from around the hydrophobic surfactant tails as they move into the more favorable hydrophobic environment of the polymer-surfactant aggregates.

Table 3: Conceptual Thermodynamic Parameters for Dodecylbenzenesulfonate-PVP Interaction

Thermodynamic Parameter Sign Implication Primary Driving Force
Gibbs Free Energy (ΔG°m) - Spontaneous process Favorable energy change
Enthalpy (ΔH°m) Small (+/-) Minimal heat change; not the main driver -
Entropy (ΔS°m) + Increased disorder of the system Release of structured water (Hydrophobic Effect)

Interactions with Nanoparticles and Colloids

Dodecyl benzenesulfonate, commonly encountered as sodium this compound (SDBS), exhibits complex interactions with various nanoparticles and colloidal systems. These interactions are governed by a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding, leading to adsorption, changes in surface charge, and altered dispersion stability.

Research has shown that SDBS, an anionic surfactant, interacts distinctly with different types of nanoparticles. Molecular dynamics simulations investigating SDBS adsorption on silica (B1680970) (SiO₂) surfaces revealed that the surfactant molecules readily adsorb, with the hydrophobic alkyl chain interacting with the silica surface. pku.edu.cn This process can lead to the formation of a surfactant layer, and with sufficient water and surfactant concentration, a hemi-cylindrical micelle with a hydrophobic core can form on the SiO₂ surface. pku.edu.cn The interaction is also influenced by the presence of counter-ions like Na⁺, which tend to gather around the polar head of the surfactant. pku.edu.cn In other studies, silica nanoparticles functionalized with amine groups were used to effectively adsorb SDBS from aqueous solutions, demonstrating a strong electrostatic attraction between the positively charged amine groups and the anionic SDBS. researchgate.net

The interaction with metallic and metal oxide nanoparticles is also significant. Studies on iron oxide (Fe₃O₄) nanoparticles have explored the use of SDBS to improve their dispersion stability in water. njtech.edu.cn In the context of silver nanoparticles (Ag NPs), the nature of the interaction depends on the nanoparticle's surface charge. For instance, SDBS, as an anionic surfactant (often referred to by its commercial name LAS), can form mixed bilayers with cationic surfactants on positively charged Ag NPs through a cooperative adsorption process, which results in a reversal of the nanoparticle's surface charge from positive to negative. nih.gov The interaction of SDBS with gold nanoparticles has also been studied, indicating that the presence of the nanoparticles can influence the aggregation and micelle formation of the surfactant. researchgate.netresearchgate.net

With colloidal particles like natural zeolites, which typically have a negatively charged surface, modification is necessary to facilitate SDBS adsorption. Studies have used a cationic surfactant, cetyl trimethylammonium bromide (CTAB), to modify the zeolite surface. ufrgs.br This creates a positively charged surface, enabling the adsorption of the anionic SDBS through electrostatic attraction. The mechanism involves the formation of a bilayer of the cationic surfactant (admicelle) on the zeolite, which then interacts with the SDBS. ufrgs.br

Electron beam radiation has been shown to degrade SDBS in aqueous solutions, which in turn alters its interaction with its own micelles. Irradiation leads to the fragmentation of clustered SDBS micelle aggregates and a decrease in their average diameter and surface charge (zeta potential). bohrium.com

Table 1: Summary of this compound Interactions with Nanoparticles and Colloids

Nanoparticle/ColloidKey Interaction MechanismsObserved EffectsCitations
Silica (SiO₂) Nanoparticles Hydrophobic interaction between alkyl chain and SiO₂ surface; Electrostatic attraction with amine-functionalized silica.Formation of surfactant layers and hemi-cylindrical micelles; Enhanced adsorption on functionalized surfaces. pku.edu.cnresearchgate.net
Silver (Ag) Nanoparticles Cooperative adsorption; Electrostatic interactions.Formation of mixed bilayers (with cationic surfactants), leading to surface charge reversal. nih.gov
Iron Oxide (Fe₃O₄) Nanoparticles Adsorption of surfactant onto nanoparticle surface.Improved dispersion stability in aqueous solutions. njtech.edu.cn
Gold (Au) Nanoparticles Influence on surfactant self-assembly.Affects the growth and formation of SDBS micelles. researchgate.netresearchgate.net
Natural Zeolite (modified) Electrostatic attraction to a surface pre-modified with a cationic surfactant.Adsorption of SDBS onto the modified, positively charged zeolite surface. ufrgs.br

Synergistic Effects in Multi-Component Systems (e.g., Flotation Systems)

In mineral flotation, this compound (specifically its sodium salt, SDBS) is often used not as a primary collector but as a synergist to enhance the performance of other collectors, particularly fatty acids like oleic acid and sodium oleate (B1233923). mdpi.comhep.com.cnresearchgate.net The synergistic mechanisms primarily involve two aspects: co-adsorption onto the mineral surface and improvement of the collector's properties in the aqueous phase. mdpi.comresearchgate.net This enhancement is crucial for improving flotation recovery and selectivity, especially under challenging conditions like low temperatures or in the presence of interfering ions. hep.com.cnresearchgate.nethep.com.cn

Studies on the flotation of minerals such as magnesite, rhodochrosite, and fluorapatite (B74983) demonstrate these synergistic effects. mdpi.comhep.com.cnmdpi.com When used with sodium oleate (NaOL) for magnesite flotation, the addition of SDBS improves the collecting ability and ion resistance of NaOL, enabling the effective separation of magnesite from dolomite. mdpi.comresearchgate.net The presence of SDBS enhances NaOL's resistance to hard water ions like Ca²⁺ and Mg²⁺. mdpi.com Similarly, in rhodochrosite flotation with oleic acid, SDBS improves flotation recovery, particularly at low temperatures where the effectiveness of oleic acid is reduced. hep.com.cnhep.com.cnustb.edu.cn SDBS achieves this by improving the dispersion and solubility of the oleic acid collector. hep.com.cnhep.com.cnustb.edu.cn

The core of the synergistic effect lies in the co-adsorption of SDBS and the primary collector onto the mineral surface. mdpi.comhep.com.cn This combined adsorption makes the mineral surface more hydrophobic than when the collector is used alone, thereby enhancing its capture ability and floatability.

Zeta potential measurements and spectroscopic analyses have confirmed that SDBS and collectors like sodium oleate or oleic acid co-adsorb on mineral surfaces. mdpi.comhep.com.cnhep.com.cn In the rhodochrosite-oleic acid system, infrared spectroscopy revealed that both oleic acid and SDBS chemically adsorb on the mineral surface. hep.com.cnhep.com.cn This co-adsorption leads to a more negative zeta potential on the mineral surface, indicating a strong interaction between the mixed reagents and the mineral. hep.com.cnhep.com.cnustb.edu.cn

For magnesite flotation, it was found that SDBS and NaOL co-adsorb on the magnesite surface, which is a primary reason for the synergistic effect. mdpi.comresearchgate.net Beyond co-adsorption, SDBS also plays a crucial role in the solution phase by improving the dispersion and solubility of NaOL. mdpi.comresearchgate.net Particle size and transmittance measurements show that SDBS prevents the over-packing of collector molecules in the solution, leading to better availability for adsorption onto the mineral. mdpi.comresearchgate.net

Table 2: Synergistic Effects of this compound (SDBS) in Flotation Systems

Mineral SystemCollectorKey Synergistic OutcomesMechanism for Enhanced CaptureCitations
Magnesite / Dolomite Sodium Oleate (NaOL)Improved collecting ability and resistance to Ca²⁺/Mg²⁺ ions; Enhanced separation.Co-adsorption of SDBS and NaOL on magnesite surface; Improved dispersion and solubility of NaOL. mdpi.comresearchgate.net
Rhodochrosite Oleic AcidEnhanced collector performance and flotation recovery, especially at low temperatures.Chemical co-adsorption of SDBS and oleic acid on the mineral surface; Improved dispersion of oleic acid. hep.com.cnhep.com.cnustb.edu.cn
Apatite Oleic Acid / OleamideReinforced adsorption of the primary collector on the apatite surface.Prevention of over-packing of fatty acid collectors in solution, improving their adsorption. researchgate.net
Fluorapatite / Dolomite SDBS as sole collectorSelective flotation of fluorapatite from dolomite, especially at low temperatures.Preferential adsorption of SDBS onto Ca active sites on the fluorapatite surface. mdpi.com
Ilmenite (B1198559) / Titanaugite Dodecylbenzenesulfonate Isopropanolamine (DBIA)Superior floatability and hydrophobicity of ilmenite.Stronger chemisorption of DBIA on ilmenite compared to weaker physisorption on titanaugite. researchgate.net

Emerging Research Areas and Advanced Applications

Development of Functional Materials and Ion Exchangers for Specific Applications

The unique chemical structure of dodecylbenzenesulfonate, featuring a hydrophilic sulfonate group and a hydrophobic dodecylbenzene (B1670861) tail, makes it a valuable component in the development of advanced functional materials. A significant area of this research is in the creation of ion exchangers. Ion-exchange materials are solids that can exchange their mobile ions for ions of similar charge from a surrounding solution. dupont.com Most commercial cation-exchange resins are based on polystyrene sulfonate, a polymer with a similar functional group to dodecylbenzenesulfonate. rkwaters.com

Researchers have successfully synthesized porous sulfonic acid functionalized silica (B1680970) spheres by co-condensing tetraethoxysilane with organosilanes containing thiol groups, followed by oxidation. nih.gov These materials exhibit excellent potential as ion exchangers. The performance of these materials, particularly as electrode modifiers for preconcentrating target analytes before electrochemical detection, is heavily influenced by the content of organofunctional groups. nih.gov

The primary mechanism of these ion exchangers is the reversible interchange of cations between the solid material and the liquid phase, without altering the material's structure. dupont.com For instance, a resin in its sodium form can capture calcium ions from hard water, releasing sodium ions in the process. dupont.com Weak-base anion exchangers have also been developed and show promise for removing aromatic sulfonic acids from wastewater due to their excellent regeneration performance. mdpi.com The density of the functional groups on these resins plays a crucial role in their adsorption capacity and selectivity. mdpi.com

Below is a table summarizing different types of ion-exchange resins and their functional groups:

Resin TypeFunctional GroupCharge of Functional GroupExchanged Ions
Strong Acid Cation (SAC)Sulfonic Acid (SO₃⁻)NegativeCations (e.g., Na⁺, Ca²⁺)
Weak Acid Cation (WAC)Carboxylic Acid (COO⁻)NegativeCations (e.g., H⁺)
Strong Base Anion (SBA)Quaternary AmmoniumPositiveAnions (e.g., Cl⁻, OH⁻)
Weak Base Anion (WBA)AminePositiveAnions (e.g., SO₄²⁻)

This table provides a general overview of ion-exchange resins.

Rheological Studies of Dodecyl Benzenesulfonate (B1194179) Containing Systems (e.g., in Hydrophobized Granular Solids)

The rheology, or the study of the flow of matter, of systems containing dodecylbenzenesulfonate is a critical area of research, particularly in applications involving hydrophobized granular solids. The wettability of granular solids is a key parameter in numerous industrial processes, including advanced material coatings and nanotechnology. mdpi.com Traditional methods for assessing wettability, such as contact angle measurements, can be challenging to apply to porous or heterogeneous solids. cetjournal.it

Recent studies have introduced a rheological methodology to evaluate the wettability of granular solids like bentonite (B74815) clay modified by the adsorption of sodium dodecylbenzene sulfonate. cetjournal.itcetjournal.it This involves analyzing the viscosity, oscillatory amplitude sweeps, and thixotropic recovery of aqueous and oily suspensions of the modified bentonite. mdpi.com

The findings indicate a clear correlation between the degree of surface coverage by dodecylbenzenesulfonate and the rheological behavior of the suspensions. As the hydrophobicity of the bentonite increases due to surfactant adsorption, there is a notable reduction in the viscosity and viscoelasticity of aqueous suspensions. mdpi.comcetjournal.itcetjournal.it This is attributed to the weakening of electrostatic repulsions and improved interparticle lubrication. mdpi.com In oily systems, an increase in hydrophobicity leads to a transition towards Newtonian flow behavior. mdpi.com This rheological approach provides a robust framework for characterizing and tailoring the interfacial properties of particulate systems for specific applications. cetjournal.itcetjournal.it

The following table presents a summary of the observed rheological changes in bentonite suspensions with increasing sodium dodecylbenzene sulfonate coverage:

Suspension MediumRheological ParameterObservation with Increasing Hydrophobicity
AqueousViscosityDecreases
AqueousViscoelasticityDecreases
OilyFlow BehaviorShifts toward Newtonian

This table illustrates the general trends observed in rheological studies of hydrophobized bentonite. mdpi.comcetjournal.it

Role in Colloid Science and Interface Chemistry

Dodecylbenzenesulfonate plays a pivotal role in the fields of colloid and interface science due to its properties as a surfactant. A surfactant, or surface-active agent, is a molecule that has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows surfactants to adsorb at interfaces, such as the boundary between oil and water or air and water, and alter the surface tension.

In colloidal systems, which consist of one substance of microscopically dispersed insoluble particles suspended throughout another substance, stability is a major concern. Dodecylbenzenesulfonate can be used to stabilize colloidal dispersions by adsorbing onto the surface of the particles. This creates a charged layer (in this case, negative due to the sulfonate group) that leads to electrostatic repulsion between the particles, preventing them from aggregating and settling out. This principle is fundamental to the formulation of many industrial products.

The effectiveness of dodecylbenzenesulfonate in these applications is dependent on factors such as its concentration, the pH of the system, and the presence of other electrolytes. At a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical or cylindrical aggregates called micelles. These micelles can encapsulate hydrophobic substances in their core, a process that is crucial for detergency and solubilization.

The study of these phenomena falls under the umbrella of colloid and interface science, which seeks to understand and control the behavior of these complex systems. The Journal of Colloid and Interface Science is a prominent academic publication in this field, covering a wide range of topics from fundamental principles to practical applications. scispace.com

Advanced Environmental Monitoring Methodologies for Surfactant Residues

The widespread use of dodecylbenzenesulfonate in household and industrial products necessitates the development of advanced and sensitive methods for monitoring its residues in the environment. The presence of surfactants in water bodies can have ecological implications, making their detection and quantification a priority for environmental protection.

Modern environmental monitoring relies on a suite of sophisticated analytical techniques to identify and measure trace amounts of contaminants in complex matrices such as water, soil, and sediment. For dodecylbenzenesulfonate and other surfactants, chromatographic methods are particularly well-suited. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating the components of a mixture and providing definitive identification and quantification.

The general workflow for monitoring surfactant residues involves several key steps:

Sample Collection: Representative samples are collected from the environmental compartment of interest (e.g., river water, wastewater effluent). Proper preservation techniques are crucial to maintain the integrity of the sample before analysis.

Sample Preparation: This step is critical for removing interfering substances and concentrating the analyte of interest. Techniques such as Solid-Phase Extraction (SPE) are commonly employed to isolate surfactants from aqueous samples.

Instrumental Analysis: The prepared sample is then analyzed using techniques like LC-MS or GC-MS. These methods offer high sensitivity and selectivity, allowing for the detection of dodecylbenzenesulfonate at very low concentrations.

Data Analysis and Interpretation: The results are processed to determine the concentration of the surfactant in the original sample. This data can then be used to assess the extent of environmental contamination and ensure compliance with regulatory limits.

The development of Internet of Things (IoT)-based environmental monitoring systems is an emerging area that could offer real-time data on water and air quality, potentially including the presence of surfactants. researchgate.net These systems utilize sensors to collect data, which is then transmitted to a central platform for analysis and visualization. researchgate.net

The table below outlines common analytical techniques used for environmental monitoring of organic pollutants like dodecylbenzenesulfonate:

Analytical TechniquePrincipleCommon Application
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a mobile and stationary phase.Quantification of non-volatile and thermally labile compounds.
Gas Chromatography (GC)Separation of volatile compounds in the gas phase.Analysis of volatile and semi-volatile organic compounds.
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions.Identification and structural elucidation of compounds.
Solid-Phase Extraction (SPE)Sample pre-concentration and clean-up.Isolation of analytes from complex matrices.

This table provides an overview of common analytical methods used in environmental monitoring.

Q & A

Basic Research Questions

Q. How should researchers characterize dodecyl benzenesulfonate (DBS) in newly synthesized compounds to ensure purity and structural accuracy?

  • Methodological Answer : For novel DBS derivatives, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. Quantify purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm). For known compounds, validate identity by cross-referencing spectral data with prior literature .

Q. What experimental strategies mitigate DBS adsorption on glassware during analytical extractions?

  • Methodological Answer : Pre-treat glassware with 30–40 mg/L DBS solutions to saturate adsorption sites. Use surfactants like DBS in the extraction solvent to reduce ionic interactions between analytes (e.g., quaternary ammonium compounds) and glass surfaces. Validate recovery rates via spike-and-recovery experiments with LC-MS/MS quantification .

Q. How does DBS concentration influence interfacial tension in liquid-solid systems?

  • Methodological Answer : Measure interfacial tension using a pendant drop tensiometer or Wilhelmy plate method. Prepare DBS solutions at varying mass fractions (e.g., 0.5–2.0%) and correlate with flowback rates in porous media (e.g., proppant-packed columns). Note nonlinear trends: interfacial tension decreases with increasing DBS concentration but plateaus beyond 1.5–2.0% due to micelle saturation .

Advanced Research Questions

Q. How can researchers optimize DBS concentration in multi-variable systems (e.g., coal dust suppression, enhanced oil recovery)?

  • Methodological Answer : Employ response surface methodology (RSM) to model interactions between DBS concentration, pH, and co-surfactants (e.g., lauryl glucoside). For coal dust control, use atomic force microscopy (AFM) to quantify DBS adsorption on coal surfaces and correlate with wettability changes. Validate via industrial-scale simulations with computational fluid dynamics (CFD) .

Q. How to reconcile DBS’s efficacy in surfactant applications with its environmental toxicity concerns?

  • Methodological Answer : Conduct lifecycle assessments (LCAs) comparing DBS’s performance (e.g., critical micelle concentration) against ecotoxicity thresholds (e.g., LC50 for aquatic organisms). For instance, pair DBS with biodegradable co-surfactants (e.g., cocamidopropyl betaine) to reduce environmental persistence while maintaining interfacial activity .

Q. What experimental designs address contradictions in DBS sorption data across mineralogical studies?

  • Methodological Answer : Standardize sorption experiments by controlling mineral surface charge (via zeta potential measurements) and ionic strength. For montmorillonite-DBS systems, use X-ray diffraction (XRD) to monitor interlayer expansion and inductively coupled plasma (ICP) spectroscopy to quantify metal ion displacement. Reconcile discrepancies by reporting solution pH and cation exchange capacity (CEC) .

Q. How to resolve methodological challenges in quantifying trace DBS in environmental samples?

  • Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate DBS from complex matrices. Quantify via liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with deuterated internal standards (e.g., DBS-d₆). Validate against certified reference materials (CRMs) and spike recovery tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.